molecular formula C14H17NO9 B2356669 (2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one CAS No. 28512-70-1

(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

Cat. No.: B2356669
CAS No.: 28512-70-1
M. Wt: 343.29 g/mol
InChI Key: VUFDXOACUHDTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by a benzoxazinone core linked to a glucopyranoside moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxazinone core, followed by the attachment of the glucopyranoside group. Common reagents and conditions include:

    Starting materials: Aromatic amines, glucose derivatives

    Reagents: Acids, bases, oxidizing agents

    Conditions: Controlled temperatures, inert atmosphere

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

“(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups

    Reduction: Reduction of carbonyl groups to hydroxyl groups

    Substitution: Replacement of functional groups with other groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential effects on cellular processes, enzyme interactions, or as a probe for biochemical pathways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which “(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinone derivatives: Compounds with similar benzoxazinone cores

    Glucosides: Compounds with similar glucopyranoside moieties

Uniqueness

The uniqueness of “(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” lies in its specific combination of a benzoxazinone core with a glucopyranoside group, which may confer unique chemical and biological properties not found in other compounds.

Properties

CAS No.

28512-70-1

Molecular Formula

C14H17NO9

Molecular Weight

343.29 g/mol

IUPAC Name

7-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H17NO9/c16-4-8-9(18)10(19)11(20)13(23-8)24-14-12(21)15-6-2-1-5(17)3-7(6)22-14/h1-3,8-11,13-14,16-20H,4H2,(H,15,21)

InChI Key

VUFDXOACUHDTLI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(C(=O)N2)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(=O)N2)OC3C(C(C(C(O3)CO)O)O)O

melting_point

267 - 269 °C

physical_description

Solid

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.